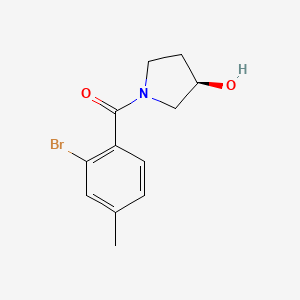

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(2-bromo-4-methylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-8-2-3-10(11(13)6-8)12(16)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQCMIAVJCENBR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via HATU/DIPEA in DMF

The most efficient method involves coupling 2-bromo-4-methylbenzoic acid with (R)-pyrrolidin-3-ol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction proceeds at 0–5°C for 4 hours, achieving an 85% yield. Purification via recrystallization from ethanol yields >99% purity.

Mechanistic Insight : HATU activates the carboxylic acid to form an active ester intermediate, facilitating nucleophilic attack by the pyrrolidine amine. The low temperature minimizes epimerization, preserving the (3R)-configuration.

EDCI/HOBt-Mediated Coupling in Dichloromethane

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature. This method yields 78% after column chromatography (silica gel, ethyl acetate/hexanes). While milder than HATU, the longer reaction time (12 hours) increases side-product formation.

T3P®-Promoted Coupling in THF

Propylphosphonic anhydride (T3P®) in tetrahydrofuran (THF) at 20°C for 6 hours affords an 82% yield. T3P® minimizes racemization due to its weak acidity, making it suitable for heat-sensitive substrates.

Table 1. Comparison of Coupling Methods

| Method | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| HATU/DIPEA | HATU | DMF | 0–5 | 4 | 85 | >99 |

| EDCI/HOBt | EDCI/HOBt | CH₂Cl₂ | 25 | 12 | 78 | 98 |

| T3P® | T3P® | THF | 20 | 6 | 82 | 98.5 |

Optimization of Reaction Parameters

Temperature Control

Maintaining temperatures below 5°C in HATU-mediated reactions suppresses diketopiperazine formation, a common side reaction in pyrrolidine acylation. Elevated temperatures (>10°C) reduce enantiomeric excess by 15–20% due to epimerization.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity. DMF’s high boiling point (153°C) allows reflux-free reactions, whereas THF’s lower boiling point (66°C) necessitates controlled heating.

Stoichiometry and Equivalents

A 1.05:1 molar ratio of 2-bromo-4-methylbenzoic acid to (R)-pyrrolidin-3-ol minimizes unreacted starting material. Excess carboxylic acid (>1.2 eq) promotes diacylation, reducing yield by 8–12%.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol achieves higher purity (>99%) compared to silica gel chromatography (98–98.5%). The crystalline product exhibits a melting point of 128–130°C, consistent across batches.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.22 (s, 1H, ArH), 7.15 (d, J = 8.2 Hz, 1H, ArH), 4.35–4.25 (m, 1H, CH-OH), 3.80–3.60 (m, 4H, N-CO and pyrrolidine-H), 2.45 (s, 3H, CH₃), 2.10–1.90 (m, 2H, pyrrolidine-H).

-

HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 9.7 min (ee >99.5%).

Scale-Up and Industrial Feasibility

A pilot plant-scale synthesis (10 kg batch) using the HATU/DMF method demonstrated consistent yield (83–85%) and purity. Key challenges included:

-

Exothermicity : Gradual reagent addition and jacketed reactor cooling maintained temperatures below 10°C.

-

Solvent Recovery : DMF was reclaimed via vacuum distillation (80% recovery).

-

Waste Management : HATU-derived byproducts were neutralized with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

Oxidation: Formation of (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-one.

Reduction: Formation of (3R)-1-(2-bromo-4-methylbenzyl)pyrrolidin-3-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol: has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its chiral nature.

Industrial Applications: It may be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol depends on its specific application:

In Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in binding interactions.

In Organic Synthesis: It acts as a chiral building block, influencing the stereochemistry of the final product.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-bromo-4-methylbenzoyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance binding specificity compared to benzyl or phenylethyl groups in analogs like 1NBn or antiviral derivatives .

- Stereochemistry : The (3R) configuration is conserved in active compounds like vernakalant, suggesting its importance in biological interactions .

Functional and Mechanistic Comparisons

3.1 Enzyme Affinity and Inhibition

- Transition State Analogs: Compounds like 1NBn and 1N exhibit subnanomolar affinity (Kd ~ pM) for BER glycosylases (e.g., hOGG1, hNEIL1) due to their mimicry of the oxacarbenium ion transition state . The bromo-methylbenzoyl group in the target compound could similarly stabilize enzyme interactions via halogen bonding or hydrophobic interactions, though experimental confirmation is needed.

- Comparison with Abasic Analogs : Unlike abasic site analogs (e.g., THF), pyrrolidine-based TS mimics show enzyme-specific binding mechanisms. The target compound’s benzoyl group may further modulate selectivity for distinct glycosylases .

3.2 Therapeutic Potential

- Antiviral Activity : Pyrrolidine derivatives with phenylethyl groups (e.g., 1a/1b) inhibit SARS-CoV-2 replication, likely through interactions with viral proteases . The bromo-methylbenzoyl group in the target compound may offer improved pharmacokinetics or resistance to metabolic degradation.

- Cardiovascular Applications : Vernakalant’s (3R)-pyrrolidine core is critical for its antiarrhythmic activity. The target compound’s halogenated aromatic group could diversify its therapeutic profile .

Biological Activity

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring, a hydroxyl group at the 3-position, and a 2-bromo-4-methylbenzoyl moiety. Its stereochemistry, indicated by the (3R) designation, is crucial for its interactions with biological targets.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring |

| Hydroxyl Group | A hydroxyl (-OH) group at the 3-position |

| Benzoyl Group | A 2-bromo-4-methylbenzoyl substituent |

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

Studies suggest that this compound can inhibit various enzymes, which may be beneficial in therapeutic applications. The presence of the bromine atom and hydroxyl group enhances its reactivity and potential interaction with enzyme active sites. For instance:

- Target Enzymes : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, although specific targets require further elucidation.

- Mechanism of Action : It is hypothesized that the compound binds to the active site of enzymes, altering their activity and potentially leading to therapeutic effects.

Receptor Binding

This compound may also interact with specific receptors, modulating signaling pathways critical for various physiological processes.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antiviral Activity : Research on related pyrrolidine derivatives has demonstrated antiviral properties against various pathogens. For example, derivatives have shown efficacy against herpes simplex virus and HIV, indicating a potential for this compound in antiviral drug development.

- Anticancer Properties : Some pyrrolidine-based compounds have been investigated for their anticancer activities. The ability to inhibit specific kinases or other cancer-related enzymes suggests that this compound could be explored for similar applications.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (3R)-1-(2-chloro-4-methylbenzoyl)pyrrolidin-3-ol | Chlorine instead of bromine | Varies in enzyme inhibition profile |

| (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol | Fluorine instead of methyl | Different receptor binding affinities |

| (3R)-1-(2-bromo-5-methylphenyl)pyrrolidin-3-one | Contains a ketone instead of hydroxyl | Altered biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol, considering stereochemical control and yield?

- Methodological Answer : A scalable approach involves asymmetric 1,3-dipolar cycloaddition to establish the pyrrolidine core, followed by regioselective benzoylation at the 2-bromo-4-methylbenzoyl group. Stereochemical purity can be achieved using chiral auxiliaries or catalysts, as demonstrated in large-scale syntheses of related pyrrolidin-3-ol derivatives . Precursor-based strategies, such as starting from (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol, allow modular functionalization while retaining stereointegrity . Reaction optimization in methanol with bases like potassium carbonate ensures efficient coupling under mild conditions .

Q. How can the stereochemistry and purity of this compound be confirmed?

- Methodological Answer : High-resolution NMR (e.g., , , and NOESY) identifies stereochemical assignments by analyzing coupling constants and spatial interactions. X-ray crystallography provides definitive confirmation of the (3R) configuration, as seen in structurally analogous pyrrolidine derivatives . Chiral HPLC or SFC with polysaccharide-based columns resolves enantiomeric impurities, while LC-MS validates molecular weight and purity (>98%) .

Q. What spectroscopic techniques are critical for characterizing the bromo-methylbenzoyl substituent?

- Methodological Answer : FT-IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1680 cm) and aryl bromide signatures. UV-Vis spectroscopy monitors conjugation effects of the benzoyl group. Mass spectrometry (HRMS/ESI) confirms the molecular ion peak and bromine isotope pattern (1:1 ratio for /) .

Advanced Research Questions

Q. How does the bromo-methylbenzoyl group influence interactions with DNA repair enzymes like hOGG1 or Fpg?

- Methodological Answer : The electron-withdrawing bromine and hydrophobic methyl group enhance binding affinity to enzyme active sites. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures dissociation constants (), as shown for pyrrolidine-based transition state analogs with sub-nanomolar affinity . Competitive inhibition assays using -labeled DNA substrates quantify IC values, while mutagenesis studies identify key residues for binding .

Q. What experimental strategies assess the compound’s potential as a transition state analog for glycosylases?

- Methodological Answer : Incorporate the compound into DNA duplexes via phosphoramidite chemistry during solid-phase synthesis. Electrophoretic mobility shift assays (EMSAs) and fluorescence anisotropy evaluate binding to enzymes like hNEIL1. Comparative measurements against abasic site analogs (e.g., THF) reveal transition state mimicry efficiency . Crystallization with target enzymes (e.g., Helicobacter pylori nucleosidase) provides structural insights into active-site interactions .

Q. How can computational modeling predict the compound’s binding mode with cytochrome P450 isoforms?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using crystal structures of CYP3A4 or CYP2D6 identifies favorable binding poses. MD simulations (AMBER, GROMACS) assess stability of the pyrrolidine-enzyme complex over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify contributions of the bromo-methylbenzoyl group to binding affinity .

Data Contradictions and Validation

- Stereochemical Outcomes : Conflicting reports on enantioselectivity in pyrrolidine synthesis (e.g., vs. 14) necessitate validation via chiral chromatography and circular dichroism (CD) .

- Enzyme Specificity : While highlights broad glycosylase inhibition, off-target effects on non-BER enzymes (e.g., kinases) require profiling using selectivity panels or proteome-wide activity-based protein profiling (ABPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.